d-Laserpitin
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Overview
Description
d-Laserpitin is a natural pyranocoumarin compound with notable anxiolytic activity. It is primarily isolated from the fruits of Seseli devenyense Simonk, a plant belonging to the Apiaceae family . The molecular formula of this compound is C19H20O6, and it has a molecular weight of 344.36 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: d-Laserpitin can be synthesized through various organic synthesis methods. One common approach involves the use of liquid-liquid chromatography for isolation from plant sources . The synthetic route typically includes the esterification of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as Seseli devenyense Simonk. The extraction process includes solvent extraction followed by purification using chromatographic techniques . The compound is then crystallized to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: d-Laserpitin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions can introduce new substituents into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under acidic or basic conditions.
Major Products:
Scientific Research Applications
d-Laserpitin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard and synthetic precursor in organic chemistry research.
Biology: Investigated for its anxiolytic activity and potential effects on neurological diseases.
Medicine: Explored for its potential therapeutic effects in treating anxiety and other neurological disorders.
Mechanism of Action
The mechanism of action of d-Laserpitin involves its interaction with specific molecular targets and pathways in the body. It exerts its anxiolytic effects by modulating neurotransmitter systems, particularly the gamma-aminobutyric acid (GABA) system . This compound binds to GABA receptors, enhancing the inhibitory effects of GABA and reducing anxiety .
Comparison with Similar Compounds
d-Laserpitin is unique among pyranocoumarins due to its specific anxiolytic activity. Similar compounds include:
- cis-Khellactone (CAS#15645-11-1)
- (+)-Praeruptorin A (CAS#73069-27-9)
- Praeruptorin D (CAS#73069-28-0)
- Praeruptorin E (CAS#78478-28-1)
- (+)-Pteryxin (CAS#13161-75-6)
These compounds share structural similarities with this compound but differ in their specific functional groups and pharmacological properties . This compound’s unique anxiolytic activity sets it apart from these related compounds.
Properties
Molecular Formula |
C19H20O6 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
[(9S,10S)-9-hydroxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O6/c1-5-10(2)18(22)24-16-14-12(25-19(3,4)17(16)21)8-6-11-7-9-13(20)23-15(11)14/h5-9,16-17,21H,1-4H3/b10-5-/t16-,17-/m0/s1 |
InChI Key |
QPLSCFLMIOADPA-LNUYWUECSA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)O |
Origin of Product |
United States |
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